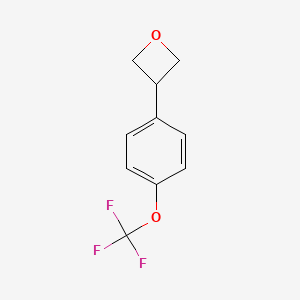
3-(4-(Trifluoromethoxy)phenyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Trifluoromethoxy)phenyl)oxetane is a chemical compound characterized by the presence of an oxetane ring and a trifluoromethoxyphenyl group. The oxetane ring is a four-membered cyclic ether, which is known for its strained structure and unique reactivity. The trifluoromethoxy group is an electron-withdrawing substituent that can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethoxy)phenyl)oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of epoxides or halohydrins. For example, the reaction of 4-(trifluoromethoxy)phenyl epoxide with a suitable base can lead to the formation of the oxetane ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethoxy)phenyl)oxetane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can lead to the opening of the oxetane ring.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethoxy group under appropriate conditions.
Major Products Formed
Oxidation: Oxidized intermediates with increased reactivity.
Reduction: Ring-opened products.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
3-(4-(Trifluoromethoxy)phenyl)oxetane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)oxetane involves its reactivity due to the strained oxetane ring and the electron-withdrawing trifluoromethoxy group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)oxetane: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-(4-Fluorophenyl)oxetane: Contains a fluorine atom instead of the trifluoromethoxy group.
3-Phenyl-oxetane: Lacks the trifluoromethoxy substituent.
Uniqueness
3-(4-(Trifluoromethoxy)phenyl)oxetane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]oxetane |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)15-9-3-1-7(2-4-9)8-5-14-6-8/h1-4,8H,5-6H2 |
InChI Key |
MOGRVUUMZAIJRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


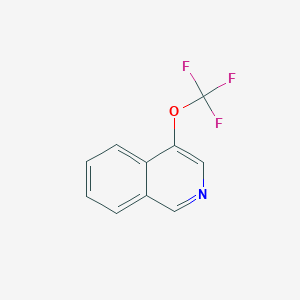
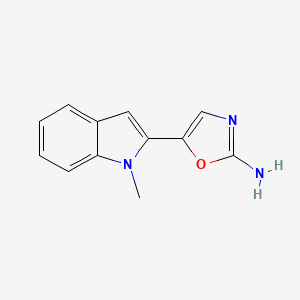
![5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11889101.png)

![6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11889112.png)
![3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11889115.png)
![1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11889138.png)

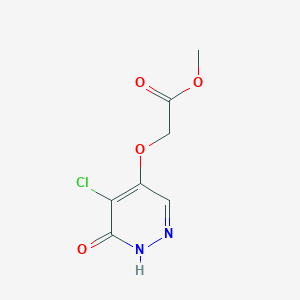
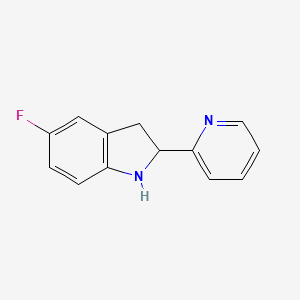
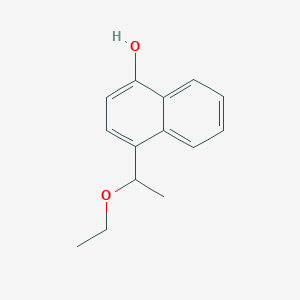


![2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11889181.png)
